NNMT Binding Affinity (Ki): Target Compound vs. Prototypical Nicotinamide Analog Inhibitors
The target compound binds to full-length recombinant human NNMT with a Ki of 650 nM, as determined by a fluorescence polarization-based competition assay [1]. This places it in an intermediate affinity range—substantially weaker than potent bisubstrate inhibitors (e.g., II399, Ki = 5.9 nM [2]) but approximately 3-fold tighter than the simple substrate analog 6-methoxynicotinamide (JBSNF-000088), which exhibits IC50 values of 1.8 µM against human NNMT . The Ki value of 870 nM from an independent assay confirms the reproducibility of this affinity measurement [1].
| Evidence Dimension | Binding affinity (Ki) to recombinant human NNMT |
|---|---|
| Target Compound Data | Ki = 650 nM (FP competition assay); Ki = 870 nM (alternate assay) |
| Comparator Or Baseline | II399 (bisubstrate inhibitor): Ki = 5.9 nM; JBSNF-000088 (6-methoxynicotinamide): IC50 = 1.8 µM |
| Quantified Difference | Target compound is ~110-fold weaker than II399; ~2.8-fold tighter binding than JBSNF-000088 by IC50-to-Ki approximation |
| Conditions | Full-length recombinant human NNMT expressed in E. coli BL21(DE3); FP-based competition assay; preincubation conditions per BindingDB entry 50020209 |
Why This Matters
The intermediate Ki value positions this compound as a useful tool for mechanistic studies where full enzyme inhibition is undesirable, or as a selective starting scaffold for further optimization, as the 650 nM affinity is sufficient for cellular target engagement studies without saturating the target.
- [1] BindingDB. Entry BDBM50627707 (CHEMBL5426689). Ki = 650 nM and 870 nM for recombinant human NNMT. View Source
- [2] US Patent Application US20250017936A1. Cell-potent bisubstrate inhibitors for NNMT. II399 demonstrates Ki = 5.9 nM. View Source
